molecular formula C13H23NS B1595124 Cyclododecyl isothiocyanate CAS No. 59037-64-8

Cyclododecyl isothiocyanate

Cat. No. B1595124
CAS RN: 59037-64-8
M. Wt: 225.4 g/mol
InChI Key: VSCLPFIUOOBLQJ-UHFFFAOYSA-N
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Description

Cyclododecyl isothiocyanate is a chemical compound with the molecular formula C13H23NS . It is a member of the isothiocyanates, a group of compounds known for their bioactive properties .


Synthesis Analysis

Isothiocyanates, including Cyclododecyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .


Molecular Structure Analysis

The molecular structure of Cyclododecyl isothiocyanate consists of 13 carbon atoms, 23 hydrogen atoms, and one each of nitrogen and sulfur . The IUPAC name for this compound is isothiocyanatocyclododecane .


Chemical Reactions Analysis

Isothiocyanates, including Cyclododecyl isothiocyanate, react with small molecules like water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Cyclododecyl isothiocyanate has a molecular weight of 225.40 g/mol. It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond. Its exact mass and monoisotopic mass are 225.15512091 g/mol. It has a topological polar surface area of 44.4 Ų and a heavy atom count of 15 .

Scientific Research Applications

Cyclodextrin-Based Pharmaceutics

Cyclodextrins, including Cyclododecyl Isothiocyanate, have been extensively used in pharmaceutical applications. They are known for improving the bioavailability of drugs due to their ability to form water-soluble inclusion complexes with small molecules. This property is instrumental in drug delivery systems, particularly in enhancing the solubility and stability of drugs (Davis & Brewster, 2004).

Chemical Synthesis

Cyclododecyl Isothiocyanate plays a crucial role in chemical synthesis. It is effectively used in cycloadditions with donor-acceptor cyclopropanes, facilitating the synthesis of five-membered heterocycles. This process highlights its broad substrate scope and well-defined chemoselectivity in organic chemistry (Goldberg et al., 2012).

Anticarcinogenic Activities

Organic isothiocyanates, including Cyclododecyl Isothiocyanate, demonstrate significant anticarcinogenic activities. They are known to block tumor production induced by various carcinogens in animal models, showing protective effects against tumor development in multiple organs. The mechanisms involve suppression of carcinogen activation and induction of Phase 2 enzymes for detoxification (Zhang & Talalay, 1994).

Biotechnological Applications

In biotechnology, Cyclododecyl Isothiocyanate's ability to form complexes with water-insoluble compounds is leveraged. This feature is used in drug delivery systems, food, flavors, cosmetics, and textiles. Its role in biocatalysis and separation science, due to its ability to discriminate between various compounds, is also significant (Singh, Sharma, & Banerjee, 2002).

Applications in Organic Synthesis

Cyclodextrins, including Cyclododecyl Isothiocyanate, are used in catalyzing organic reactions due to their hydrophobic and chiral interiors. Their inclusion capabilities with small organic molecules have opened new possibilities in organic synthesis (Bai et al., 2017).

properties

IUPAC Name

isothiocyanatocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCLPFIUOOBLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207790
Record name Cyclododecyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclododecyl isothiocyanate

CAS RN

59037-64-8
Record name Cyclododecyl isothiocyanate
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Record name 59037-64-8
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Record name Cyclododecyl isothiocyanate
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Record name 59037-64-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclododecyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Cyclododecyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Cyclododecyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Cyclododecyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Cyclododecyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Cyclododecyl isothiocyanate

Citations

For This Compound
4
Citations
A Kumari, L Sharan, A Patnaik… - Journal of Advanced …, 2022 - sciensage.info
PAnnona reticulata L. belongs to the family Annonaceae and is native to West Indies, South and Central America. It is a medicinally important plant and mainly grown for its delicious …
Number of citations: 1 sciensage.info
R Fu, J Wang, Y Guo, Y Wang… - Flavour and Fragrance …, 2023 - Wiley Online Library
This study aimed to investigate the effect of different simmering times, salt and sugar addition on the quality of the Morchella soup. The change in the released contents of nutrients and …
Number of citations: 2 onlinelibrary.wiley.com
N Laokhetkit, P Jannoey - 2023 - nuir.lib.nu.ac.th
Rice emitted volatile compounds to defense plant insect, bacteria and fungi. This research was used chitosan; CHI (50, 100 and 200 ppm) and methyl jasmonate; MeJA (1, 2.5 and 5 mM…
Number of citations: 0 nuir.lib.nu.ac.th
M Benyahia, S Medakene - dspace.univ-ouargla.dz
L'objectif de notre travail consiste à extraire les huiles essentielles d'Artémisa Herba Alba des régions de Djanet pour déterminer la composition chimique, l'analyse physico-chimique et …
Number of citations: 0 dspace.univ-ouargla.dz

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